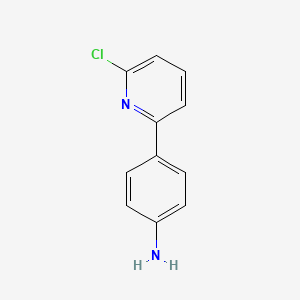

4-(6-Chloropyridin-2-yl)aniline

描述

Structure

3D Structure

属性

分子式 |

C11H9ClN2 |

|---|---|

分子量 |

204.65 g/mol |

IUPAC 名称 |

4-(6-chloropyridin-2-yl)aniline |

InChI |

InChI=1S/C11H9ClN2/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H,13H2 |

InChI 键 |

QEIOGBWDSMMQEI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)N |

产品来源 |

United States |

Contextual Significance of Halogenated Pyridine Aniline Systems in Chemical Synthesis

Halogenated pyridine-aniline systems are a cornerstone in the development of new materials and biologically active molecules. The presence of a halogen atom on the pyridine (B92270) ring and an aniline (B41778) moiety creates a versatile scaffold with unique electronic and structural properties. These systems are integral to supramolecular chemistry, where they can act as bifunctional donors for both hydrogen and halogen bonds. acs.orgnih.gov This dual capability allows for the controlled assembly of complex molecular architectures.

Historical Overview of Research on Analogous Chloropyridine and Aniline Scaffolds

Research into chloropyridine and aniline (B41778) scaffolds has a long and rich history, driven by their prevalence in pharmaceuticals, agrochemicals, and other functional organic materials. nih.govnih.gov The development of methods to selectively introduce halogen atoms onto the pyridine (B92270) ring has been a significant area of focus. Traditional electrophilic aromatic substitution reactions for pyridine halogenation often require harsh conditions due to the electron-deficient nature of the pyridine ring. nih.gov

Over the years, chemists have developed more sophisticated and milder methods to achieve regioselective halogenation. nih.govresearchgate.net These include metalation-halogenation sequences and, more recently, innovative approaches involving the temporary opening of the pyridine ring to form reactive intermediates like Zincke imines. nih.govmountainscholar.org These advancements have made a wide array of substituted chloropyridines readily accessible for further synthetic transformations. Similarly, the functionalization of anilines has been extensively studied, with a vast number of methods available for the synthesis of diverse aniline derivatives.

Molecular Architecture and Synthetic Utility in Organic Chemistry

The molecular architecture of 4-(6-Chloropyridin-2-yl)aniline, with its interconnected pyridine (B92270) and aniline (B41778) rings, provides a unique platform for synthetic organic chemistry. The chlorine atom on the pyridine ring serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, leading to the creation of diverse derivatives.

The aniline portion of the molecule also offers multiple avenues for synthetic modification. The amino group can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing functionalities. researchgate.netresearchgate.net The aromatic ring of the aniline can also undergo electrophilic substitution reactions, further expanding the synthetic possibilities. This dual reactivity makes this compound a valuable building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. adipogen.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 893738-14-2 |

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 204.66 g/mol |

| Purity | ≥ 97% |

This data is compiled from multiple sources. halochem.comaobchem.com

Overview of Research Trajectories for 4 6 Chloropyridin 2 Yl Aniline and Its Derivatives

Direct Synthesis Approaches to this compound and Analogous Compounds

Direct coupling methods are among the most efficient strategies for the synthesis of this compound and its analogs. These reactions typically involve the formation of a bond between a pre-functionalized pyridine and an aniline derivative.

Palladium-Catalyzed C-N Cross-Coupling Reactions of Aryl Halides with Anilines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgresearchgate.net This reaction allows for the coupling of aryl halides with amines to form aryl amines under relatively mild conditions. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of aryl coupling partners and amines, including the synthesis of primary anilines using ammonia (B1221849) equivalents. wikipedia.org The synthetic utility of the Buchwald-Hartwig reaction is significant, as it often replaces harsher traditional methods for creating aromatic C-N bonds. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by ligand exchange with the amine and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

The Suzuki-Miyaura coupling, another cornerstone of palladium-catalyzed cross-coupling, is primarily used for the formation of carbon-carbon bonds. libretexts.orgmdpi.com This reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org While not a direct method for C-N bond formation, it can be employed to synthesize precursors for subsequent amination reactions. For instance, a substituted arylboronic acid could be coupled with a chloropyridine derivative, followed by a separate amination step. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reaction | Catalyst/Ligand System | Key Features | Ref. |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalysts with phosphine (B1218219) ligands (e.g., BINAP, DPPF) | Forms C-N bonds, mild conditions, broad substrate scope. | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd catalyst with a base | Forms C-C bonds, useful for precursor synthesis. | libretexts.orgmdpi.com |

Copper-Mediated Coupling Methodologies (e.g., Ullmann-type reactions)

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, offer a classical and still relevant approach to the synthesis of biaryls and aryl amines. byjus.comwikipedia.orgorganic-chemistry.org The traditional Ullmann condensation involves the coupling of two aryl halides in the presence of copper metal at high temperatures. byjus.comwikipedia.org While effective, these conditions can be harsh. Modern variations have introduced the use of copper salts and ligands to facilitate the reaction under milder conditions. nih.gov

Ullmann-type reactions are particularly useful for forming C-N bonds between aryl halides and amines or amides. nih.gov These reactions are believed to proceed through the formation of an organocopper intermediate. organic-chemistry.org An efficient copper-catalyzed method for synthesizing 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives from substituted 2-bromobenzonitriles and amidines or guanidine (B92328) has been reported, showcasing the utility of this methodology in constructing related heterocyclic systems. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Typical Conditions | Key Features | Ref. |

| Ullmann Condensation | Copper metal or copper salts (e.g., CuI) | High temperatures, often with a base | Forms C-C or C-N bonds; can have limited functional group tolerance in classical form. | byjus.comwikipedia.orgnih.gov |

| Ullmann-type Amination | CuI with a ligand (e.g., DMEDA) | Milder conditions (e.g., 80°C in DMF) | Good for synthesizing amino-substituted heterocycles. | organic-chemistry.orgresearchgate.net |

Nucleophilic Aromatic Substitution Strategies on Halogenated Pyridines with Anilines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines, with nucleophiles like anilines. youtube.comnih.gov The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group, typically a halide. youtube.comnih.gov

The reactivity of the pyridine ring towards SNAr is enhanced by the presence of the electronegative nitrogen atom and can be further activated by electron-withdrawing groups. youtube.com In the context of synthesizing this compound, the reaction would involve the attack of an aniline derivative on a dihalopyridine, such as 2,6-dichloropyridine (B45657). The regioselectivity of the substitution can be influenced by the electronic properties of both the pyridine and aniline reactants. wuxiapptec.comresearchgate.net For instance, in the reaction of 2,4-dichloropyrimidines, substitution is generally favored at the C-4 position, but this can be altered by substituents on the ring. wuxiapptec.com The use of Lewis acids or specific solvents like DMSO can promote SNAr reactions of chloropyridines with amines. researchgate.net

Synthesis of Pyridine and Aniline Core Precursors for Derivatization

The availability of appropriately substituted pyridine and aniline precursors is crucial for the synthesis of the target compounds and their derivatives.

Preparation of Substituted Chloropyridines

Substituted chloropyridines are key building blocks in organic synthesis. 2-Chloropyridine (B119429) can be produced by the direct chlorination of pyridine, which can further react to form 2,6-dichloropyridine. chempanda.comwikipedia.org Another common method involves the chlorination of 2-hydroxypyridine (B17775) (2-pyridone) using reagents like phosphoryl chloride. chempanda.com Pyridine-N-oxides can also serve as precursors for the synthesis of 2-chloropyridines. chempanda.com The functionalization of the pyridine ring can be achieved through various methods, including metallation. For example, the directed metallation of 2-chloropyridine can lead to the introduction of substituents at the 3-position. rsc.org

The preparation of 2,6-dichloropyridine can also be achieved by reacting 2-chloropyridine with chlorine at elevated temperatures in the absence of a catalyst. google.com Furthermore, 2-chloropyridine derivatives can be prepared from 2-aminopyridines via diazotization with nitrosyl chloride in a hydrogen chloride-saturated aqueous solution. google.com

| Precursor | Synthetic Method | Reagents | Ref. |

| 2-Chloropyridine | Direct chlorination of pyridine | Chlorine | chempanda.comwikipedia.org |

| 2-Chloropyridine | Chlorination of 2-hydroxypyridine | Phosphoryl chloride | chempanda.com |

| 2,6-Dichloropyridine | Further chlorination of 2-chloropyridine | Chlorine | chempanda.comgoogle.com |

| Substituted 2-Chloropyridines | From pyridine 1-oxides | Chlorine-containing phosphoric acid derivative | google.com |

| 2-Chloro-5-methyl-pyridine | From 2-amino-5-methyl-pyridine | Nitrosyl chloride, HCl | google.com |

Preparation of Substituted Anilines

A wide variety of methods exist for the synthesis of substituted anilines. acs.orgbohrium.combeilstein-journals.orgacs.orgnih.govrsc.orgfigshare.comacs.orgthieme-connect.comhoustonmethodist.org Traditional methods often involve the nitration of an aromatic ring followed by reduction of the nitro group. acs.org However, this approach can be limited by harsh conditions and the deactivating effect of the nitro group on subsequent electrophilic substitutions. acs.org

Modern methods offer milder and more versatile alternatives. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used. acs.org Copper-catalyzed rearrangements of N-methoxyanilines provide a route to meta-substituted anilines. acs.org Another approach involves the synthesis from cyclohexanones using a Pd/C-ethylene system. bohrium.comacs.org Functionalized anilines can also be prepared through the magnesiation of protected anilines, allowing for subsequent reaction with various electrophiles. acs.orgnih.govthieme-connect.comhoustonmethodist.org Gold-catalyzed three-component reactions of aminoacetoaldehyde acetal (B89532) and two different acetylenes also provide a modular synthesis of substituted anilines. rsc.org

| Method | Key Reagents/Catalysts | Description | Ref. |

| Nitration and Reduction | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Sn/HCl) | Classic method, can have limitations. | acs.org |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Versatile C-N bond formation. | acs.org |

| Copper-Catalyzed Rearrangement | Copper catalyst | Synthesis of meta-substituted anilines from N-methoxyanilines. | acs.org |

| From Cyclohexanones | Pd/C, ethylene, NH₄OAc | Direct synthesis under non-aerobic conditions. | bohrium.comacs.org |

| Magnesiation | Grignard reagents (e.g., i-PrMgBr) | Generation of functionalized Grignard reagents from bromoanilines. | thieme-connect.com |

| Gold-Catalyzed Three-Component Reaction | Cationic gold catalyst | Modular synthesis from an acetal and two alkynes. | rsc.org |

Derivatization Strategies of this compound Analogs

The presence of two distinct reactive sites in this compound—the amino group of the aniline ring and the chloro-substituted pyridine ring—offers a versatile platform for the synthesis of a wide array of derivatives. These modifications are crucial for tuning the physicochemical and biological properties of the resulting molecules.

The primary amino group of the aniline moiety is a key site for functionalization, readily undergoing reactions to form amides, ureas, and sulfonamides. These transformations are fundamental in medicinal chemistry for creating compounds with diverse biological activities.

Amide Bond Formation: The acylation of the aniline nitrogen is a common strategy. This can be achieved by reacting this compound with various acylating agents such as acid chlorides or carboxylic acids. The reaction with acid chlorides typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. When using carboxylic acids, coupling agents are often required to facilitate the amide bond formation. A convenient protocol for the amidation of electron-deficient anilines involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Urea (B33335) and Thiourea (B124793) Formation: The synthesis of urea and thiourea derivatives can be accomplished by reacting the aniline with isocyanates or isothiocyanates, respectively. nih.govclockss.org This reaction is generally straightforward and provides access to a broad range of substituted ureas and thioureas. For instance, the reaction of an aniline with an isocyanate in a suitable solvent like dichloromethane (B109758) (DCM) with a tertiary amine base such as triethylamine (B128534) (TEA) can yield the corresponding urea. nih.gov

Sulfonamide Synthesis: Sulfonamides, which are important bioisosteres of amides, can be prepared by reacting the aniline with sulfonyl chlorides. nih.govwisc.edunih.gov This reaction is typically carried out in the presence of a base. A one-pot synthesis strategy has been developed that allows for the formation of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation, showcasing the evolution of synthetic methods towards more efficient processes. princeton.edu

Table 1: Functionalization Reactions at the Aniline Moiety

| Derivative Type | Reagent(s) | General Conditions |

|---|---|---|

| Amide | Acid Chloride, Base | Inert solvent, room temperature or heating |

| Amide | Carboxylic Acid, EDC, HOBt, DMAP | Inert solvent, room temperature |

| Urea | Isocyanate, Base | Inert solvent, room temperature |

| Thiourea | Isothiocyanate, Base | Inert solvent, room temperature |

The chlorine atom on the pyridine ring of this compound is a versatile handle for further molecular elaboration through various cross-coupling and substitution reactions. The electron-deficient nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack. stackexchange.comuoanbar.edu.iqyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles. The reactivity of the pyridine ring towards nucleophilic substitution allows for the introduction of amines, alcohols, and other functional groups. youtube.com For instance, heating a chloropyridine with an amine can lead to the corresponding aminopyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl compounds by coupling the chloropyridine with boronic acids or their esters. nih.govmdpi.comresearchgate.netorganic-chemistry.orgnih.gov Catalytic systems often employ palladium catalysts with specialized phosphine ligands to achieve high efficiency and functional group tolerance. organic-chemistry.org This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with a diverse range of primary and secondary amines. wikipedia.orglibretexts.orgnih.govresearchgate.netnih.gov This method is highly regioselective and has been successfully applied to the synthesis of 2,4-bisaminopyridine libraries from 2,4-dichloropyridine. researchgate.net

Table 2: Functionalization Reactions at the Pyridine Moiety

| Reaction Type | Reagent(s) | Catalyst System | General Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amine, Alcohol, or other nucleophile | None or Base | Heating in a suitable solvent |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand | Base, inert solvent, heating |

The nitrogen atoms in both the aniline and pyridine moieties can serve as nucleophiles or be incorporated into new heterocyclic rings, leading to the synthesis of more complex and rigid scaffolds.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized through various methods, including the reaction of amidines with hydrazines or the cyclization of thiosemicarbazide (B42300) intermediates. nih.govraco.catorganic-chemistry.orgorganic-chemistry.org For example, a derivative of this compound could first be converted to a hydrazine (B178648) derivative, which could then undergo cyclization with a suitable one-carbon component to form a triazole ring. Copper-catalyzed multicomponent reactions have also emerged as an efficient route to substituted triazoles. organic-chemistry.org

Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govorganic-chemistry.orgnih.govyoutube.comresearchgate.net The aniline nitrogen of this compound could be transformed into a hydrazine group, which could then be reacted with a diketone to construct a pyrazole ring. Modern methods also include 1,3-dipolar cycloadditions of nitrilimines with alkynes. nih.gov

Formation of Fused Heterocycles: The strategic placement of functional groups can enable intramolecular cyclization reactions to form fused heterocyclic systems. For example, if a suitable functional group is introduced ortho to the aniline's amino group or adjacent to the pyridine nitrogen, subsequent cyclization could lead to the formation of tricyclic or tetracyclic structures.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it While specific green synthesis routes for this compound are not extensively documented in the provided search results, general green chemistry strategies can be applied to its synthesis and derivatization.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids is a key aspect of green chemistry. Micellar catalysis, where reactions are carried out in water using surfactants to form micelles, has been successfully applied to Suzuki cross-coupling reactions. mdpi.com

Catalysis: The use of catalysts, especially heterogeneous and recyclable catalysts, can significantly improve the sustainability of a synthesis by reducing waste and allowing for milder reaction conditions. nih.gov For example, the development of highly active palladium catalysts for cross-coupling reactions allows for lower catalyst loadings.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy usage. organic-chemistry.orgnih.gov

Continuous Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for easier scale-up and automation. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for the structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, NMR provides detailed insights into the number, type, and connectivity of atoms within a molecule.

Proton NMR (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms. In the ¹H NMR spectrum of this compound derivatives, characteristic signals corresponding to the protons of the aniline and pyridine rings are observed. The aromatic protons on the aniline moiety typically appear as two distinct doublets, a result of their ortho and meta positions relative to the amine group. The protons on the pyridine ring also present a unique fingerprint. For example, in the analysis of N-(4-(6-chloropyridin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, the pyridine protons were identified as a triplet and two doublets. The specific chemical shifts and coupling constants provide definitive information about the substitution pattern.

Table 1: Representative ¹H NMR Data for a Derivative of this compound

This interactive table displays typical proton NMR data. You can sort the data by clicking on the column headers.

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aniline H | 7.85 | d | 8.8 |

| Aniline H | 6.70 | d | 8.8 |

| Pyridine H | 7.78 | t | 7.8 |

| Pyridine H | 7.49 | d | 7.5 |

| Pyridine H | 7.21 | d | 8.0 |

Note: Data is representative and may vary based on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom within the structure of this compound and its derivatives produces a distinct signal. This allows for a direct count of the non-equivalent carbon atoms and an understanding of their chemical nature. The carbon atoms bonded to the chlorine atom on the pyridine ring and the carbons at the junction of the two aromatic rings exhibit characteristic chemical shifts that are crucial for structural confirmation.

Table 2: Representative ¹³C NMR Data for a Derivative of this compound

This interactive table displays typical Carbon-13 NMR data. You can sort the data by clicking on the column headers.

| Carbon Designation | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2 | 158.5 |

| Pyridine C6 | 150.2 |

| Pyridine C4 | 139.5 |

| Pyridine C3 | 121.5 |

| Pyridine C5 | 111.9 |

| Aniline C1 | 148.1 |

| Aniline C4 | 129.3 |

| Aniline C2/C6 | 128.8 |

| Aniline C3/C5 | 114.7 |

Note: Data is representative and may vary based on the specific derivative and the solvent used.

Two-Dimensional NMR Techniques for Connectivity Elucidation

For complex structures, one-dimensional NMR spectra may not be sufficient to resolve all ambiguities. In such cases, two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the proton-proton connectivity within the aniline and pyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps out the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for identifying quaternary (non-protonated) carbons and for confirming the crucial linkage between the pyridine and aniline rings.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide valuable structural information from the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides exceptionally precise mass measurements, typically to several decimal places. This level of accuracy allows for the determination of a molecule's elemental composition. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed chemical formula, HRMS can definitively confirm the elemental makeup of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar compounds. It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. This allows for the direct and accurate determination of the molecular weight of the compound. The observation of the molecular ion peak provides strong evidence for the successful synthesis of the target molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

For aromatic amines and pyridine derivatives, characteristic vibrational modes can be readily identified. The N-H stretching vibrations of the primary amino group in aniline and its derivatives are typically observed in the 3500-3300 cm⁻¹ region. nsf.gov The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene (B151609) rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net

In the case of this compound, the presence of the chlorine substituent on the pyridine ring will also influence the vibrational spectrum. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies. nih.govresearchgate.net These theoretical calculations, when compared with experimental data, allow for a more precise assignment of the observed vibrational bands. researchgate.netglobalresearchonline.net

Table 1: Characteristic Vibrational Frequencies for Aniline and Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amino) | 3500-3300 |

| Aromatic C-H Stretch | > 3000 |

| C=C/C=N Ring Stretch | 1600-1400 |

| C-Cl Stretch | 800-600 |

This table presents generalized data for related compounds. Specific values for this compound would require experimental measurement.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the extent of conjugation and the electronic nature of the chromophores present.

Aniline itself exhibits two main absorption bands in the UV region, corresponding to π→π* transitions of the benzene ring. researchgate.net The introduction of a pyridyl substituent, as in this compound, is expected to create a more extended π-conjugated system. This increased conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The electronic transitions in such biaryl systems often involve charge transfer character, from the electron-donating aniline moiety to the electron-accepting chloropyridine ring. The specific wavelengths and intensities of the absorption bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for Aromatic Compounds

| Compound Type | Typical λmax (nm) | Electronic Transition |

| Aniline | ~230, ~280 | π→π |

| Pyridine | ~195, ~251 | π→π, n→π |

| Biphenyl | ~252 | π→π |

This table provides reference data for parent compounds. The spectrum of this compound will be a composite influenced by both ring systems and their interaction.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uwaterloo.ca This technique involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, from which a model of the atomic positions can be refined. uchicago.edu

For this compound, an SC-XRD analysis would provide accurate bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation in the solid state. Key structural parameters of interest would include the planarity of the pyridine and aniline rings and the dihedral angle between them. This dihedral angle is a critical determinant of the extent of π-conjugation between the two aromatic systems.

The arrangement of molecules within a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid, such as its melting point, solubility, and polymorphism.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the crystal structure of this compound, the amino group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor. This can lead to the formation of various hydrogen-bonding motifs, such as chains or dimers, which organize the molecules into a specific supramolecular architecture. The presence and geometry of these hydrogen bonds can be precisely determined from the SC-XRD data. nih.gov

Aromatic rings, with their delocalized π-electron clouds, can engage in attractive, non-covalent interactions known as π-π stacking. nih.gov These interactions are significant in the crystal packing of many aromatic compounds. In the case of this compound, both the pyridine and aniline rings can participate in π-π stacking. The geometry of these interactions can vary, with common arrangements including face-to-face and offset (or slipped-stack) configurations. The analysis of the crystal structure would reveal the specific type of π-π stacking present, as well as the distances and angles between the interacting rings, providing insight into the forces that stabilize the crystal lattice. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of various chemical systems. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like this compound.

Geometry Optimization and Electronic Structure Elucidation

The first step in a typical DFT study involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its constituent atoms. These optimized geometrical parameters provide a foundational understanding of the molecule's three-dimensional shape.

Once the optimized geometry is obtained, the electronic structure can be elucidated. This involves analyzing the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. For instance, in a related study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations revealed similarities in the bond lengths and angles of the core ring structures when compared to experimental data. nih.gov Such analyses for this compound would provide insights into the planarity of the pyridine and aniline rings and the nature of the bond connecting them.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgnih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. nih.govnih.gov For this compound, calculating the HOMO and LUMO energies and their spatial distribution would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pt(bipy)Cl4 | - | - | 1.68699 |

| Pt(en)Cl4 | - | - | 2.05500 |

| Pt(dach)Cl4 | - | - | 2.11760 |

This table presents HOMO-LUMO gap values for related platinum complexes, illustrating how this parameter is used to assess molecular stability and reactivity. nih.gov A similar analysis for this compound would provide valuable insights.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites attractive to electrophiles. Conversely, the hydrogen atoms of the amino group and potentially the carbon atom attached to the chlorine atom could exhibit positive potential, indicating sites for nucleophilic interaction. Studies on similar molecules like 4-aminoaniline have used MEP to identify reactive sites. thaiscience.infotci-thaijo.org

Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized, intuitive Lewis-like structure. wikipedia.orgwisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Natural Population Analysis (NPA) is a method used to calculate the atomic charges within a molecule, providing a more robust description than other methods. For this compound, NBO analysis could be used to investigate the nature of the C-Cl bond, the delocalization of lone pairs on the nitrogen atoms, and the intramolecular charge transfer between the pyridine and aniline rings. researchgate.netnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | - | Lone Pair Delocalization |

| π(C5-C6) | π(C2-C3) | - | π-π* Interaction |

| σ(C-H) | σ(C-C) | - | σ-σ Interaction |

This table provides a hypothetical example of NBO analysis results for a generic aromatic system, showcasing the types of interactions that could be identified for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be employed to calculate:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. This analysis helps in the assignment of experimental vibrational bands to specific molecular motions. researchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QT-AIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and characterize the chemical bonds between them. wiley.comarxiv.orgresearchgate.net The analysis focuses on the properties of the electron density (ρ) at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net

Key parameters derived from QTAIM analysis include:

The value of the electron density at the BCP (ρ(r_c)): This is related to the bond order.

The Laplacian of the electron density (∇²ρ(r_c)): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

The total energy density (H(r_c)): The sign of H(r_c) can also help to distinguish between different types of interactions.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the detailed analysis of non-covalent interactions, which are crucial for understanding the stability and packing of molecular crystals.

The dnorm surface, a key feature of Hirshfeld analysis, uses a color scale to highlight regions of significant intermolecular contact. Intense red spots typically indicate close contacts, such as hydrogen bonds, while blue and white regions represent weaker van der Waals forces. scispace.com For related N-heterocyclic compounds, these red areas are often observed around nitrogen and hydrogen atoms involved in N—H···N or N—H···O hydrogen bonds, which form the primary framework of the supramolecular structure. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Each type of interaction (e.g., H···H, C···H, N···H) appears as a distinct region on the plot, and the percentage contribution of each can be calculated. This allows for a detailed comparison of the intermolecular interaction patterns between different crystalline forms or different but related molecules.

Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Heterocyclic Compounds

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | 25-30% | Represents contacts between hydrogen atoms on adjacent molecules, contributing significantly to the overall van der Waals interactions. nih.gov |

| C···H/H···C | 20-25% | Arises from interactions between carbon and hydrogen atoms, often indicative of C-H···π interactions. nih.govnih.gov |

| N···H/H···N | 35-40% | Typically represents strong hydrogen bonding interactions, which are highly directional and play a key role in molecular assembly. nih.gov |

| O···H/H···O | 10-15% | Indicates the presence of hydrogen bonds involving oxygen atoms, which are important in structures with hydroxyl or carbonyl groups. researchgate.netnih.gov |

Note: The percentage contributions are approximate and can vary depending on the specific molecule and its crystal packing.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a biological target, typically a protein.

Given the structural similarities of this compound to known kinase inhibitors, it is plausible that this scaffold could be investigated for its potential to bind to the ATP-binding site of various protein kinases. For instance, derivatives of anilinoquinazolines have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Molecular docking studies of these compounds have revealed key interactions within the EGFR active site, including hydrogen bonds with specific amino acid residues and hydrophobic interactions with the surrounding pocket. nih.gov

Similarly, compounds with related scaffolds, such as quinazolines and quinoxalines, have been designed and docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These studies help in understanding the structure-activity relationships and in optimizing the lead compounds to enhance their binding affinity and selectivity. The docking results typically provide a binding energy score, which gives an estimate of the binding affinity, and a visual representation of the ligand-protein interactions.

Table 2: Potential Biological Targets and Key Interactions for this compound Derivatives Based on Structurally Similar Compounds

| Potential Biological Target | Class of Target | Key Interacting Residues (Examples) | Type of Interactions |

| EGFR | Protein Kinase | Met793, Thr790, Cys797 | Hydrogen bonding, hydrophobic interactions nih.gov |

| VEGFR-2 | Protein Kinase | Cys919, Asp1046, Glu885 | Hydrogen bonding, π-π stacking nih.gov |

| GPR54 | G protein-coupled receptor | Not specified | Not specified crpsonline.com |

Note: The specific interacting residues and interaction types would need to be confirmed through dedicated docking studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the molecule. The biological activity of these compounds would be determined experimentally, and then a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. nih.govcrpsonline.com For example, a QSAR study on 2-acylamino-4,6-diphenylpyridine derivatives identified LogP (a measure of hydrophobicity) and stretch-bend energy as important descriptors for their antagonist activity at the GPR54 receptor. crpsonline.com In another study on antimalarial quinazoline (B50416) sulfonamides, electronic parameters like the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) were found to be significant. nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be employed. CoMFA uses steric and electrostatic fields around the aligned molecules to derive the QSAR model, providing a 3D contour map that visualizes regions where changes in these fields would lead to increased or decreased activity. nih.govresearchgate.net

Table 3: Common Descriptors and Statistical Methods Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Statistical Method |

| Hydrophobic | LogP, Partition Coefficient | Multiple Linear Regression (MLR) crpsonline.com |

| Electronic | HOMO/LUMO energies, Charge density, Dipole moment | MLR, Partial Least Squares (PLS) nih.gov |

| Steric | Molecular weight, Molar refractivity, Stretch-bend energy | MLR, PLS crpsonline.com |

| 3D Fields | Steric and Electrostatic fields | Comparative Molecular Field Analysis (CoMFA) nih.govresearchgate.net |

A successful QSAR model for derivatives of this compound would provide valuable insights into the structural requirements for a particular biological activity and would be a powerful tool for the rational design of new and improved compounds.

Applications of 4 6 Chloropyridin 2 Yl Aniline and Its Derivatives in Chemical Sciences

Applications in Medicinal Chemistry Research

The versatility of the 4-(6-chloropyridin-2-yl)aniline core structure has made it a valuable building block in the design and synthesis of novel therapeutic agents. Researchers have extensively modified this scaffold to create derivatives with enhanced biological activity and target specificity.

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary utility lies in its ability to be readily transformed into more complex molecules with desired pharmacological properties. A notable example is its use in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. nih.gov The synthesis of Sorafenib and its derivatives often involves a multi-step process where this compound or a related precursor is a key component. nih.govmagtechjournal.com For instance, a common synthetic route involves the reaction of a derivative of 4-aminophenoxy-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea (B33335) linkage present in Sorafenib. nih.gov The adaptability of this synthetic approach allows for the creation of a library of Sorafenib analogues with modifications in the amide or urea regions, enabling the exploration of structure-activity relationships. researchgate.net

Table 1: Key Intermediates and Reagents in the Synthesis of Sorafenib and its Derivatives

| Compound/Reagent | Role in Synthesis | Reference |

| 4-Chloropyridine-2-carbonyl chloride hydrochloride | Starting material for the synthesis of the picolinamide (B142947) portion of Sorafenib derivatives. | nih.gov |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Reactant used to form the urea linkage in Sorafenib and its analogues. | nih.govresearchgate.net |

| 4-Aminophenoxy-N-methylpicolinamide | A key intermediate that combines the pyridinyl and aminophenoxy moieties before reaction with the isocyanate. | |

| Picolinic acid | A precursor to 4-chloropyridine-2-carbonyl chloride hydrochloride. | nih.govmagtechjournal.com |

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the modulation of key cellular pathways, induction of programmed cell death, and inhibition of critical enzymes involved in cancer progression.

While direct evidence for the modulation of the PI3K/Akt signaling pathway by derivatives of this compound is still emerging, the broader class of compounds to which Sorafenib belongs is known to affect this pathway. Sorafenib, a prominent drug synthesized using a related scaffold, inhibits multiple kinases, some of which are components of or are related to the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The development of new Sorafenib analogues offers the possibility of generating structures with increased potency and potentially altered pathway modulation. researchgate.net

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at different phases. One such derivative, 4-chloro-5-para-methoxyphenyl, was found to be highly effective, with a majority of treated MCF-7 breast cancer cells accumulating in the G1 phase. nih.gov This disruption of the normal cell cycle progression ultimately leads to the inhibition of tumor growth. The antiproliferative and proapoptotic effects of some 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors have been found to be consistent with cellular CDK2 and CDK9 inhibition. nih.gov

Table 2: Effects of Benzo[h]chromeno[2,3-d]pyrimidine Derivatives on MCF-7 Cell Cycle Distribution

| Treatment | % of Cells in Pre-G1 Phase | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | - | 75.18% | 22.87% | 1.95% | nih.gov |

| 4-chloro-5-para-methoxyphenyl derivative | Increased | Majority | - | - | nih.gov |

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit specific enzymes that are vital for cancer cell survival and proliferation.

Topoisomerase I/II: Certain aniline (B41778) derivatives have been evaluated for their inhibitory activity against human DNA topoisomerase I and II. nih.govnih.gov For example, a series of 6,7-O,O-demethylene-4'-O-demethyl-4β-(substituted anilino)-4-desoxypodophyllotoxins were synthesized and shown to inhibit human DNA topoisomerase II. nih.gov Similarly, various terpyridine derivatives have demonstrated potent inhibition of topoisomerase I. nih.gov Nitrofuran derivatives have also been identified as inhibitors of topoisomerase II. researchgate.net

Heat Shock Factor 1 (HSF1): The HSF1 stress pathway is a critical survival mechanism for cancer cells. A 4,6-disubstituted pyrimidine (B1678525) was identified as an inhibitor of this pathway, and optimization led to a derivative with significantly improved potency. nih.gov While this specific series had pharmacokinetic limitations, it highlights the potential of targeting the HSF1 pathway with compounds derived from similar scaffolds. nih.gov Other inhibitors of the HSF1 pathway have also been discovered through phenotypic screening. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is another important target in cancer therapy. The same 4,6-disubstituted pyrimidine series that inhibits the HSF1 pathway was also found to be potent against CDK9. nih.gov Additionally, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as ATP-antagonistic CDK2 inhibitors, with the most potent compounds also showing effects consistent with CDK9 inhibition. nih.gov The 2,4-diamino-5-ketopyrimidines represent another class of potent and selective CDK inhibitors. nih.gov

EphB4 Kinases: The EphB4 receptor tyrosine kinase is involved in cancer malignancy. nih.gov Bis-anilinopyrimidines have been identified as potent inhibitors of EphB4. nih.gov Structure-based design has led to the development of highly potent 3,5-disubstituted anilinopyrimidines that act as inhibitors of this kinase. drugbank.commanchester.ac.uk

Table 3: Enzyme Inhibition by Derivatives of Aniline and Related Compounds

| Enzyme Target | Compound Class/Derivative | Observed Effect | Reference |

| Topoisomerase I/II | Substituted anilino-desoxypodophyllotoxins | Inhibition of human DNA topoisomerase II | nih.gov |

| Topoisomerase I | Terpyridine derivatives | Potent inhibition | nih.gov |

| HSF1 | 4,6-disubstituted pyrimidines | Inhibition of HSF1-stress pathway | nih.gov |

| CDK9 | 4,6-disubstituted pyrimidines | Potent inhibition | nih.gov |

| CDK2/CDK9 | 2-anilino-4-(thiazol-5-yl)pyrimidines | ATP-antagonistic inhibition | nih.gov |

| EphB4 Kinase | Bis-anilinopyrimidines | Potent inhibition | nih.gov |

| EphB4 Kinase | 3,5-disubstituted anilinopyrimidines | Highly potent inhibition | drugbank.commanchester.ac.uk |

In addition to their anticancer activities, derivatives of this compound and other aniline-containing compounds have been investigated for their antimicrobial properties. drugbank.com For example, newly synthesized tetracyclic quinobenzothiazine derivatives have shown significant bacteriostatic and bactericidal activity. nih.gov A functionalized carbazole (B46965) derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.com The investigation into aniline-containing parthenolide (B1678480) derivatives has also shown their potential anti-leukaemia activity. chemrxiv.org These findings suggest that the aniline scaffold is a promising starting point for the development of new antimicrobial agents.

Table 4: Antimicrobial Activity of Aniline and Related Derivatives

| Compound Class/Derivative | Target Microorganism(s) | Observed Effect | Reference |

| Tetracyclic quinobenzothiazine derivatives | Bacteria | Bacteriostatic and bactericidal activity | nih.gov |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Gram-positive bacteria, Pseudomonas aeruginosa, Aspergillus flavus | Inhibition of growth, increased cell membrane permeability | mdpi.com |

| Aniline-containing parthenolide derivatives | MEC1 chronic lymphocytic leukaemia cell line | In vitro anti-leukaemia activity | chemrxiv.org |

Development of Ligands for Biological Targets

The core structure of this compound is a recognized scaffold for designing ligands that can interact with various biological targets. The nitrogen atoms in the pyridine (B92270) ring and the aniline group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, which is crucial for binding to proteins and enzymes.

Derivatives of this compound are investigated for their potential in medicinal chemistry. For instance, the related 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated for their potent inhibitory effects on protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy. In one study, a series of 4-anilino-6-aminoquinazoline derivatives were developed and showed significant activity against the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov The synthesis of these complex molecules often involves coupling an aniline derivative with a heterocyclic core, highlighting the role of compounds like this compound as key building blocks. nih.gov

The following table summarizes examples of biologically active derivatives based on related aniline scaffolds.

| Derivative Class | Biological Target/Activity | Example Compound | Key Findings |

| 4-Anilinoquinazolines | EGFR/VEGFR Tyrosine Kinase Inhibition (Anticancer) | Compound 8a (bearing diethylamine (B46881) and 4-bromo-2-fluoroaniline) | Exhibited potent cytotoxic activity against A431 human carcinoma cells with an IC50 of 2.62 µM. |

| 4-Anilinoquinazolines | Anti-MERS-CoV | N4-(3-Chloro-4-fluorophenyl)-N6-(3-cyanobenzyl)quinazoline-4,6-diamine (Compound 20) | Showed high inhibitory effect against MERS-CoV with an IC50 of 0.157 µM and a selectivity index of 25. nih.gov |

| Terpyridine Derivatives | Metal Ion Chelation, Anticancer | 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine | Forms stable complexes with metal ions; these complexes are explored for their interactions with biological molecules and potential anticancer applications. |

Research into Other Therapeutic Potentials (e.g., anti-inflammatory for related imidazole-hydrazones)

The structural motifs present in derivatives of this compound are also found in compounds explored for other therapeutic applications, such as anti-inflammatory agents. A significant area of this research involves imidazole-hydrazone derivatives. Hydrazones, characterized by the R₁R₂C=NNR₃R₄ structure, are a versatile class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govnih.gov

The anti-inflammatory potential often arises from the ability of these molecules to modulate biological pathways involved in inflammation. For example, imidazole-based Schiff base derivatives have been shown to inhibit enzymes in the arachidonic acid metabolism pathway and modulate signaling pathways like NF-κB. orientjchem.org The combination of an imidazole (B134444) ring with a hydrazone linker creates a scaffold with significant therapeutic potential. orientjchem.orgorientjchem.org Research has demonstrated that these compounds can exhibit potent anti-inflammatory activity in preclinical models. nih.gov

The following table details research findings on the anti-inflammatory activity of related hydrazone compounds.

| Compound Class | Model/Assay | Key Findings | Reference Compound |

| Hydrazones of quinoxalinone | Carrageenan-induced paw edema | Showed significant anti-inflammatory activity. | Indomethacin |

| Aryl hydrazone derivatives | Carrageenan-induced paw edema | Reported to have good anti-inflammatory activity. | - |

| Benzylidene hydrazides | Carrageenan-induced paw edema | Exhibited prominent analgesic and anti-inflammatory activity with 68.66% inhibition. | - |

| Imidazole-based Schiff bases | Carrageenan-induced inflammation | Certain derivatives exhibited potential anti-inflammatory activity. | - |

Applications in Catalysis and Ligand Design

The pyridine and aniline components of this compound make it an excellent candidate for ligand design in catalysis. The nitrogen atoms can coordinate with transition metals, influencing their catalytic activity and selectivity.

As a Ligand in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, ligands derived from this scaffold can form soluble metal complexes that catalyze reactions in the same phase as the reactants. The electronic and steric properties of the ligand can be fine-tuned by modifying the aniline or pyridine rings to optimize catalytic performance. wiley.com

For heterogeneous catalysis, these ligands can be immobilized on solid supports, such as polymers or silica. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, related heterocyclic compounds are used to create complexes with metals like cobalt and copper, which can act as catalysts in various organic reactions. semanticscholar.org

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

A significant application of ligands derived from this compound is in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The ligand plays a crucial role in stabilizing the metal catalyst and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. wiley.com

Research has shown that related 4-amino-6-chloropyrimidines can undergo nickel-catalyzed electrochemical reductive cross-coupling with aryl halides. nih.gov This process allows for the synthesis of complex aryl-substituted pyrimidines, which are important pharmacophores. nih.govresearchgate.net The use of an iron anode and a nickel(II) catalyst provides an efficient method for these transformations. nih.gov

Potential in Materials Science Research

The rigid and functionalizable structure of this compound makes it a promising candidate for the development of advanced materials.

As a Building Block for Functional Materials

This compound serves as a versatile building block for constructing larger, functional molecules and polymers. bldpharm.com The presence of the reactive chloro group and the amino group allows for its incorporation into polymeric chains or for its use in the synthesis of complex organic frameworks. For example, related aniline derivatives are used in the synthesis of terpyridines, which are well-known for their ability to form stable complexes with a variety of metals. These metal complexes have applications in areas such as light-emitting devices, sensors, and stimuli-responsive materials. The ability to form such well-defined structures makes this compound and its derivatives valuable components in the field of materials science.

Exploration of Photophysical and Optoelectronic Properties

The exploration of novel organic molecules for applications in photophysics and optoelectronics is a burgeoning area of research. While direct, in-depth studies on the photophysical and optoelectronic properties of this compound are not extensively documented in publicly available literature, the broader class of phenylpyridine derivatives has attracted considerable interest as precursors for highly fluorescent metal complexes with potential applications in organic light-emitting diodes (OLEDs). wikipedia.org The fundamental structure of these compounds, featuring a pyridine ring linked to a phenyl group, forms a scaffold that can be readily modified to tune their electronic and optical characteristics.

The introduction of substituents on either the phenyl or pyridine rings can significantly alter the photophysical properties of these molecules. For instance, in a series of phenyl-substituted 2,2′:6′,2″-terpyridines, it was discovered that the position and nature of the substituent on the phenyl ring could tune the fluorescence properties. researchgate.net Specifically, while substitutions with bromine, chlorine, or a methyl group did not significantly alter the absorption and fluorescence, the introduction of an amino or dimethylamino group led to a substantial red shift in the emission spectra, indicating an intramolecular charge transfer (ICT) process. researchgate.net This highlights the potential for creating a range of fluorescent materials by modifying the basic phenylpyridine structure.

Furthermore, the incorporation of such ligands into metal complexes can lead to materials with enhanced optoelectronic properties. For example, pyrene-appended terpyridine derivatives have been synthesized and shown to exhibit high fluorescence quantum yields (70-96%) and thermal stability, making them promising candidates for OLED applications. niscpr.res.in Similarly, a terpyridine derivative has been utilized as a bipolar host in solution-processed OLEDs, achieving high external quantum efficiency. dtu.dk These examples underscore the potential of pyridine-based compounds in the development of advanced optoelectronic materials.

Computational studies also provide valuable insights into the optoelectronic potential of related heterocyclic compounds. A study on coumarin (B35378) derivatives, for instance, employed density functional theory (DFT) to investigate the impact of substitutions on their optoelectronic characteristics, including HOMO-LUMO energy gaps and absorption spectra. mdpi.com Such theoretical approaches can guide the rational design of new materials based on the this compound scaffold for specific photophysical and optoelectronic applications. Although direct experimental data for the title compound is limited, the broader research on phenylpyridine derivatives strongly suggests that it and its analogs are promising candidates for further investigation in the field of materials science.

Applications in Agrochemical Research

The pyridine and aniline moieties are prevalent structural motifs in a wide array of biologically active compounds, including those with applications in agrochemical research. The unique electronic properties and synthetic accessibility of this compound and its derivatives make them attractive scaffolds for the development of novel herbicides and insecticides.

In the realm of herbicide development, phenylpyridine compounds have been investigated as inhibitors of protoporphyrinogen-IX-oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway. researchgate.net Inhibition of this enzyme leads to the accumulation of protoporphyrinogen (B1215707) IX, which causes rapid and effective weed control. researchgate.net Research has demonstrated that substituted 2-phenylpyridines can exhibit excellent PPO inhibitory and herbicidal activity. researchgate.net For example, a series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group were synthesized and evaluated for their antifungal activities, with some compounds showing significant effects against Fusarium graminearum. researchgate.net

The insecticidal potential of compounds derived from or related to this compound is also an active area of investigation. For instance, a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were designed and synthesized as potential insecticides. Several of these compounds exhibited high insecticidal activity against Mythimna separata at a concentration of 500 mg/L. mdpi.com Another significant example is the commercial insecticide chlorantraniliprole, which contains a 1-(3-chloropyridin-2-yl)pyrazole moiety. This underscores the importance of the chloropyridinyl scaffold in the design of potent insecticidal agents. mdpi.com Further research into anthranilic diamide (B1670390) insecticides containing indane and its analogs, which share structural similarities, has also yielded compounds with promising activity against Mythimna separata. mdpi.com

The following tables summarize the research findings on the herbicidal and insecticidal activities of derivatives related to this compound.

Table 1: Herbicidal Activity of Phenylpyridine Derivatives

| Compound Class | Target Weed(s) | Key Findings | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Fusarium graminearum | Some derivatives with a bulky electronegative unit on the aniline scaffold showed conspicuous antifungal effect. Compound 5m had an EC50 value of 5.61 μg/mL. | researchgate.net |

Table 2: Insecticidal Activity of Phenylpyridine and Related Derivatives

| Compound Class | Target Pest(s) | Key Findings | Reference |

| 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Mythimna separata | Compounds 5b, 5d, 5g, 5h, and 5k exhibited 100% inhibition at 500 mg/L. | mdpi.com |

| Anthranilic diamide insecticides with indane analogs | Mythimna separata | Compound 8q showed 80% insecticidal activity at 0.8 mg/L, slightly better than chlorantraniliprole. | mdpi.com |

The continued exploration of derivatives based on the this compound structure holds significant promise for the discovery of new and effective agrochemicals with diverse modes of action.

Advanced Research Directions and Future Perspectives on 4 6 Chloropyridin 2 Yl Aniline

Development of Novel and More Efficient Synthetic Routes

The synthesis of 4-(6-chloropyridin-2-yl)aniline and related aryl-chloropyridines is an area of active research, with a focus on improving efficiency, reducing costs, and enhancing sustainability. Traditional methods often require harsh conditions or multiple steps. Modern synthetic chemistry aims to overcome these limitations through innovative catalytic systems and reaction pathways.

Future developments are geared towards one-pot syntheses and flow chemistry processes to streamline production. The efficient synthesis of related structures, such as 3-, 5-, and 6-aryl-2-chloropyridines, has been achieved through methods like the cyclization of aryl-substituted pentadienyl nitriles with hydrochloric acid. researchgate.net This approach highlights a strategy that could be optimized for producing this compound. Another promising avenue involves the strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, which are known for their high efficiency and tolerance of various functional groups. For instance, the synthesis of various substituted pyridines often relies on SNAr reactions involving precursors like 2-chloropyridine (B119429). nih.gov The development of syntheses for similarly complex structures, like 4-amino-2,6-dichloropyridine, provides a template for creating more efficient pathways under milder conditions. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Cyclization of Pentadienyl Nitriles | Builds the pyridine (B92270) ring from an acyclic precursor. | Allows for the introduction of various substituents on the pyridine ring. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Forms the aryl-pyridine bond (e.g., Suzuki) or the amino-pyridine bond (e.g., Buchwald-Hartwig). | High yields, functional group tolerance, and well-established methodologies. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displaces a leaving group (like chlorine) on the pyridine ring with a nucleophile (like an amine). | Direct and often cost-effective method using precursors like 2,6-dichloropyridine (B45657). | nih.gov |

| Modified Hantzsch Reaction | Condensation reaction to form a dihydropyridine (B1217469) ring, which is then oxidized. | A classical and versatile method for synthesizing substituted pyridine rings. beilstein-journals.org | beilstein-journals.org |

Comprehensive Exploration of Structure-Activity Relationships for Biological Applications

The this compound core is present in numerous molecules with significant biological activity, making the study of its structure-activity relationships (SAR) a high-priority research area. By systematically modifying the structure and observing the effects on biological targets, researchers can design more potent and selective therapeutic agents.

SAR studies on analogous structures, such as 4-anilinoquinazoline (B1210976) derivatives, have provided valuable insights. For example, research into anti-MERS-CoV agents revealed that substitutions on the aniline (B41778) ring and the quinazoline (B50416) core dramatically influence inhibitory activity. nih.gov In one study, replacing a 3-methoxybenzyl group with other substituted benzyl (B1604629) groups at the 6-position of the quinazoline core led to compounds with varying potencies against the virus. nih.gov Similarly, studies on 6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one derivatives as anti-hepatitis B virus (HBV) agents demonstrated that modifications to the quinoline (B57606) scaffold significantly impacted their ability to inhibit viral replication. nih.gov These findings suggest that for this compound, modifications to both the aniline and pyridine rings—such as adding halogen, alkyl, or alkoxy groups—could be systematically explored to optimize interactions with specific biological targets like protein kinases or viral enzymes.

| Scaffold | Biological Target/Application | Key SAR Finding | Implication for this compound | Reference |

|---|---|---|---|---|

| 4-Anilino-6-aminoquinazoline | MERS-CoV Inhibition | The nature and position of substituents on the aniline ring and benzyl group at the 6-amino position are critical for antiviral potency. | Systematic modification of the aniline ring is likely to be a fruitful strategy for developing antiviral agents. | nih.gov |

| 6-Chloro-4-(2-chlorophenyl)quinolin-2(1H)-one | Anti-Hepatitis B Virus (HBV) | Derivatives showed potent inhibition of HBsAg and HBeAg secretion, with activity dependent on substitutions on the quinolone core. | The chloropyridine portion of the molecule is a key site for modification to enhance biological activity. | nih.gov |

| 4-Anilinoquinazoline | Multi-target Receptor Tyrosine Kinase (RTK) Inhibition | Substitutions at positions 6 and 7 of the quinazoline core led to compounds with broad-spectrum antitumor activity against various cancer cell lines. nih.gov | Modifying the pyridine ring could lead to derivatives with potent and selective anticancer properties. | nih.gov |

Expansion of Applications in Emerging Areas of Chemical Sciences

Beyond its established role in medicinal chemistry, the this compound structure holds promise for applications in materials science and coordination chemistry. Its conjugated π-system, combined with the electron-withdrawing nature of the chloropyridine ring and the electron-donating aniline group, imparts unique electronic and photophysical properties.

This scaffold is a prime candidate for use as a building block in the synthesis of advanced materials. For example, related terpyridine-aniline compounds are used as ligands to form complexes with transition metals, which have applications in catalysis and biological imaging. The nitrogen atoms in the pyridine ring of this compound can act as coordination sites for metal ions, making its derivatives potentially useful as components in metal-organic frameworks (MOFs), sensors for specific analytes, or as emitters in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on either ring system allows for the rational design of materials with desired optical and electronic characteristics.

| Emerging Application Area | Relevant Structural Feature | Potential Function | Reference |

|---|---|---|---|

| Coordination Chemistry | Pyridine nitrogen atoms as ligand sites. | Formation of metal complexes for catalysis or as imaging probes. | |

| Materials Science (OLEDs) | Conjugated π-system across both rings. | Serve as an emissive or charge-transport layer in electronic devices. | |

| Chemical Sensors | Tunable electronic properties and metal-binding sites. | Development of chemosensors that exhibit a change in fluorescence or color upon binding to a target analyte. | |

| Stimuli-Responsive Polymers | Potential for incorporation into larger polymer chains. | Creation of "smart" materials that change properties in response to external stimuli like pH or light. |

Design and Synthesis of Multi-Targeted Derivatives

Modern drug discovery is increasingly moving towards the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets simultaneously. ethz.chscispace.com This approach can lead to enhanced therapeutic efficacy and can help overcome drug resistance, particularly in complex diseases like cancer. The this compound scaffold is an excellent starting point for the design of such multi-targeted derivatives.